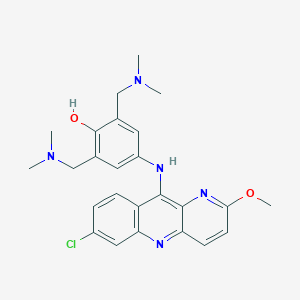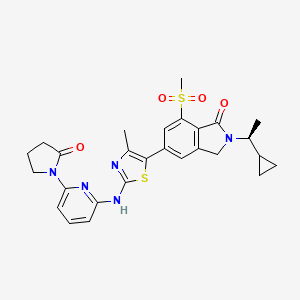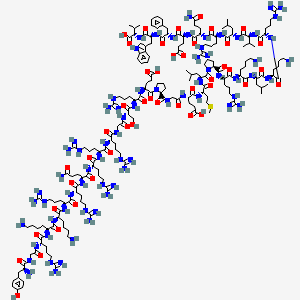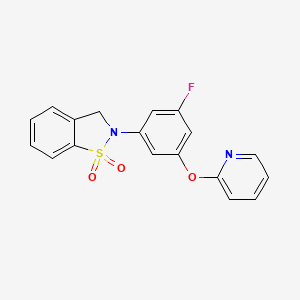
Methnaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methnaridine is a novel benzonaphthyridine antimalarial compound. It was identified through a structural optimization study of pyronaridine. This compound is known for its potent antimalarial activity, being orally bioavailable, fast-acting, and long-lasting . It has shown promising results in curing Plasmodium infections in mice, making it a potential candidate for clinical development .
Preparation Methods
Chemical Reactions Analysis
Methnaridine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Methnaridine has been extensively studied for its antimalarial properties . It has shown potent activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum . In addition to its use in malaria treatment, this compound’s pharmacokinetic properties make it a valuable compound for studying drug absorption, distribution, metabolism, and excretion . Its ability to modulate the host immune response also opens avenues for research in immunology and infectious diseases .
Mechanism of Action
Methnaridine exerts its antimalarial effects by targeting the Plasmodium parasite . It disrupts the parasite’s metabolic processes, leading to its rapid killing . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interfere with the parasite’s ability to replicate and survive within the host .
Comparison with Similar Compounds
Methnaridine is structurally related to pyronaridine, another antimalarial compound . this compound has been optimized to enhance its pharmacokinetic properties and antimalarial activity . Other similar compounds include chloroquine and artemisinin, which are also used in malaria treatment . This compound’s unique structural features and potent activity against drug-resistant strains make it a promising alternative to these existing treatments .
Properties
Molecular Formula |
C25H28ClN5O2 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C25H28ClN5O2/c1-30(2)13-15-10-18(11-16(25(15)32)14-31(3)4)27-23-19-7-6-17(26)12-21(19)28-20-8-9-22(33-5)29-24(20)23/h6-12,32H,13-14H2,1-5H3,(H,27,28) |
InChI Key |
CYNAGHGKNNKEIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-3-methyl-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-yl]-1H-quinolin-4-one](/img/structure/B10821527.png)

![benzyl N-[(1S)-2-tert-butoxy-1-[[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-(2-oxopyrrolidin-3-yl)ethyl]amino]-2-oxo-ethyl]carbamoyl]propyl]carbamate](/img/structure/B10821539.png)

![2-[(13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821550.png)
![(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B10821552.png)
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821554.png)

![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)


![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)

![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)
